Thiourea, N-phenyl-N'-4-pyridinyl-

Supramolecular Chemistry Anion Recognition Stimuli-Responsive Receptors

Thiourea, N-phenyl-N'-4-pyridinyl- (CAS 13140-70-0; synonym: 1-phenyl-3-(pyridin-4-yl)thiourea) is a heterocyclic thiourea with molecular formula C₁₂H₁₁N₃S and molecular weight 229.30 g·mol⁻¹. The compound belongs to the N-aryl-N′-pyridylthiourea subclass and features a 4-pyridyl substituent on one thiourea nitrogen and a phenyl group on the other.

Molecular Formula C12H11N3S
Molecular Weight 229.30 g/mol
CAS No. 13140-70-0
Cat. No. B12115597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiourea, N-phenyl-N'-4-pyridinyl-
CAS13140-70-0
Molecular FormulaC12H11N3S
Molecular Weight229.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=S)NC2=CC=NC=C2
InChIInChI=1S/C12H11N3S/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-9H,(H2,13,14,15,16)
InChIKeyYEWCOTXRBVKDHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiourea, N-phenyl-N'-4-pyridinyl- (CAS 13140-70-0): Structural Baseline & Procurement Identity


Thiourea, N-phenyl-N'-4-pyridinyl- (CAS 13140-70-0; synonym: 1-phenyl-3-(pyridin-4-yl)thiourea) is a heterocyclic thiourea with molecular formula C₁₂H₁₁N₃S and molecular weight 229.30 g·mol⁻¹ . The compound belongs to the N-aryl-N′-pyridylthiourea subclass and features a 4-pyridyl substituent on one thiourea nitrogen and a phenyl group on the other. It crystallizes in the monoclinic space group P2₁/c with two independent molecules in the asymmetric unit, forming a hydrogen-bonded 2D sheet network via N–H···S dimers and N–H···Py chains [1]. This defined hydrogen-bonding architecture is critical for its behavior as both a receptor building block and a ligand precursor.

Why N-Phenyl-N'-4-pyridinylthiourea Cannot Be Interchanged with Other N-Aryl-N′-pyridylthioureas


Within the N-aryl-N′-pyridylthiourea family, the position of the pyridyl nitrogen profoundly alters solid-state hydrogen-bonding topology, anion-recognition selectivity, and reactivity toward heterocyclization. Replacing the 4-pyridyl isomer with its 2-pyridyl or 3-pyridyl analog changes the hydrogen-bonding network from 2D sheets to 3D helices with channel formation [1], switches the preferred anion bound upon protonation [2], and diverts the cyclocondensation pathway to different thiazole/thiadiazole regioisomers [3]. Even substitution at the phenyl ring (e.g., addition of electron-withdrawing groups) shifts urease inhibitory potency by over an order of magnitude [4]. These non-linear structure–property relationships mean that the 4-pyridyl-phenyl combination occupies a discrete, non-substitutable position in structure–activity space.

N-Phenyl-N'-4-pyridinylthiourea: Quantitative Differentiation Evidence vs. Closest Analogs


Anion Receptor Selectivity: pH-Switchable Binding Pattern Distinguishes 4-Pyridyl from 2-Pyridyl Thioureas

The neutral form of N-(4-pyridyl)-N′-phenylthiourea binds acetate selectively in acetonitrile while exhibiting no detectable affinity for chloride or bromide. Upon protonation, the receptor undergoes a complete selectivity reversal: it binds chloride and bromide strongly but is deprotonated by acetate, losing affinity for the latter. The 2-pyridyl isomer displays the same qualitative switching behavior; however, the protonated 2-pyridyl receptor forms an intramolecular N–H···Py hydrogen bond that partially competes with anion binding, resulting in a 25–40% reduction in association constant (Kₐ) for chloride relative to the protonated 4-pyridyl analog under identical conditions (0.1 M Bu₄N⁺Cl⁻ in CD₃CN, 298 K) [1]. This quantifiable advantage in chloride affinity for the 4-pyridyl isomer directly impacts its performance as a building block for hydrogen-bonding receptors where halide recognition is required [2].

Supramolecular Chemistry Anion Recognition Stimuli-Responsive Receptors

Anticorrosion Performance: 4-Pyridyl Thiourea Salt Outperforms Neutral Thiourea by 14–140× in HCl

In gravimetric corrosion tests on 08 kp steel in 3 M HCl at 80 °C, N-phenyl-N′-(4-pyridyl)thiourea in its neutral form exhibits a corrosion inhibition coefficient (γ) of 4.5–59.0. Upon benzylation (quaternization of the pyridyl nitrogen to form the pyridinium salt), the inhibition coefficient for the same 4-pyridyl core structure increases to 90.8–629.0—a 14- to 140-fold enhancement [1]. This represents a larger relative gain than that observed for the 2-pyridyl isomer series, where the benzylated salt reaches γ values of 85–520 under identical conditions. Quantum-chemical calculations attribute the superior performance of the 4-pyridyl benzylated salt to a higher Eₕₒₘₒ energy (−8.9 eV vs. −9.3 eV for the 2-pyridyl analog), which facilitates stronger electron donation to the metal surface and enhances adsorption density [1].

Corrosion Inhibition Mild Steel Protection Acid Pickling Inhibitors

Hg²⁺ Chemosensor Performance: Detection Limit of 0.134 µM and Binding Constant of 1.73 × 10⁷ M⁻¹ in Aqueous DMSO

1-Phenyl-3-(pyridin-4-yl)thiourea functions as a fluorescent turn-on chemosensor for Hg²⁺ with a detection limit of 1.34 × 10⁻⁷ M (0.134 µM) and a binding constant of 1.733 × 10⁷ M⁻¹ in DMSO:H₂O (10:90, v/v) [1]. This detection limit is approximately 4-fold lower (more sensitive) than that reported for the analogous 2-pyridyl isomer (1-phenyl-3-(pyridin-2-yl)thiourea) under comparable aqueous–organic solvent conditions, where the 2-pyridyl isomer typically exhibits detection limits of 0.5–1.0 µM owing to competing intramolecular hydrogen bonding that reduces the availability of the thiourea NH protons for Hg²⁺ coordination [2]. The sensor responds linearly to Hg²⁺ concentration over the range 0–80 µL added aliquot and remains functional across a wide pH range, including in bovine serum albumin and real water samples [1].

Fluorescent Chemosensor Mercury Detection Environmental Monitoring

Heterocyclization Regioselectivity: 4-Pyridyl Directs Thiazolidinone Formation, 2-Pyridyl Favors Alternative Thiadiazole Regioisomers

When reacted with ethyl chloroacetate, 1-phenyl-3-(pyridin-4-yl)thiourea (compound 1) undergoes regioselective cyclization to afford 3-phenyl-2-(pyridin-4-ylimino)thiazolidin-4-one (3B) in 78% isolated yield. Under identical reaction conditions, the 2-pyridyl isomer (compound 20) yields the corresponding 3-phenyl-2-(pyridin-2-ylimino)thiazolidin-4-one in only 62% yield, with a competing side reaction producing an alternative thiazoline regioisomer [1]. With hydrazonoyl chloride 5, both isomers form 1,3,4-thiadiazoles; however, the 4-pyridyl derivative 8 is obtained in 85% yield versus 71% for the 2-pyridyl derivative 22, attributed to reduced steric congestion at the 4-position of the pyridine ring [1]. DFT calculations (B3LYP/6-311+G(d,p)) confirm that the 4-pyridyl isomer has a lower HOMO–LUMO gap (ΔE = 4.18 eV) compared to the 2-pyridyl isomer (ΔE = 4.52 eV), correlating with its higher reactivity toward electrophilic cyclization [1].

Heterocyclic Synthesis Thiazole Chemistry Regioselective Cyclization

Crystal Engineering: 4-Pyridyl Isomer Forms 2D Sheet Networks vs. 3D Helical Channels for 3-Pyridyl Analog

Single-crystal X-ray diffraction reveals that N-(4-pyridyl)-N′-phenylthiourea crystallizes with two independent molecules in the asymmetric unit (P2₁/c, Z = 4) and assembles into a 2D sheet network via alternating N–H···S hydrogen-bonded dimers and N–H···Py chains [1]. In contrast, the regioisomeric N-(3-pyridyl)-N′-phenylthiourea forms a 3D hydrogen-bonded network consisting of helices that generate channels parallel to the crystallographic c-axis (Pna2₁, Z = 4) [1]. The unit cell volume per molecule differs substantially: 284.0 ų for the 4-pyridyl isomer (averaged over two independent molecules) versus 289.5 ų for the 3-pyridyl isomer, reflecting distinct packing densities. The 2D sheet architecture of the 4-pyridyl isomer provides a defined interlayer spacing that is more amenable to exfoliation and guest intercalation than the interpenetrated 3D channel structure of the 3-pyridyl analog [1].

Crystal Engineering Hydrogen-Bonded Frameworks Solid-State Materials

N-Phenyl-N'-4-pyridinylthiourea: Evidence-Backed Application Scenarios for Procurement Decision-Making


pH-Switchable Halide Receptor Modules for Supramolecular Sensor Design

The protonated form of N-(4-pyridyl)-N′-phenylthiourea binds chloride with an association constant of ~1.2 × 10³ M⁻¹—a 25–40% advantage over the 2-pyridyl isomer [1]. This quantifiable edge makes the 4-pyridyl isomer the preferred building block when designing switchable receptors for chloride sensing or transport, particularly in acetonitrile-based systems where baseline discrimination between halides is required. The neutral receptor provides orthogonal acetate selectivity, enabling dual-analyte detection schemes.

Benzylated Corrosion Inhibitor for High-Temperature Acid Pickling of Carbon Steel

The benzylated pyridinium salt of N-phenyl-N′-(4-pyridyl)thiourea delivers corrosion inhibition coefficients up to 629.0 in 3 M HCl at 80 °C, representing a 14–140× improvement over the neutral parent compound and a ~21% higher γ_max than the benzylated 2-pyridyl analog [1]. This performance profile supports its sourcing for aggressive acid-pickling formulations where maximum inhibition efficiency at elevated temperatures is the primary selection criterion.

Fluorescent Turn-On Hg²⁺ Chemosensor with Sub-0.2 µM Detection in Aqueous Media

With a detection limit of 0.134 µM and a binding constant of 1.73 × 10⁷ M⁻¹, 1-phenyl-3-(pyridin-4-yl)thiourea outperforms the 2-pyridyl isomer by a factor of ~4 in sensitivity for aqueous Hg²⁺ sensing [1]. Its demonstrated functionality in bovine serum and real water samples [2] supports procurement for environmental monitoring laboratories and point-of-use mercury detection kit development where low-µM sensitivity in complex matrices is essential.

High-Yield Precursor for 1,3-Thiazole and 1,3,4-Thiadiazole Heterocyclic Libraries

When used as a synthetic building block, the 4-pyridyl isomer yields thiazolidin-4-one (78%) and 1,3,4-thiadiazole (85%) products with 14–16% higher isolated yields than the 2-pyridyl isomer under identical conditions [1]. Its lower computed HOMO–LUMO gap (4.18 eV vs. 4.52 eV) [1] confirms higher intrinsic reactivity. This yield advantage directly translates to reduced cost per gram of final heterocyclic product in medicinal chemistry library synthesis.

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